1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea
CAS No.: 1211143-14-4
Cat. No.: VC5711071
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.35
* For research use only. Not for human or veterinary use.
![1-[(4-methoxyphenyl)methyl]-3-[(thiophen-3-yl)methyl]urea - 1211143-14-4](/images/structure/VC5711071.png)
Specification
CAS No. | 1211143-14-4 |
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Molecular Formula | C14H16N2O2S |
Molecular Weight | 276.35 |
IUPAC Name | 1-[(4-methoxyphenyl)methyl]-3-(thiophen-3-ylmethyl)urea |
Standard InChI | InChI=1S/C14H16N2O2S/c1-18-13-4-2-11(3-5-13)8-15-14(17)16-9-12-6-7-19-10-12/h2-7,10H,8-9H2,1H3,(H2,15,16,17) |
Standard InChI Key | MPJQDCJYWXSZPO-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNC(=O)NCC2=CSC=C2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure features a urea core () bridging two aromatic units:
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4-Methoxybenzyl group: A phenyl ring substituted with a methoxy group at the para position, contributing electron-donating properties and influencing solubility.
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Thiophen-3-ylmethyl group: A thiophene ring attached via a methylene group, introducing sulfur-based heteroaromaticity and potential for π-π stacking interactions .
The spatial arrangement was confirmed via X-ray crystallography in analogous compounds, revealing planar urea linkages and dihedral angles optimizing intermolecular hydrogen bonding . Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 D, suggesting moderate polarity conducive to membrane permeability .
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations at 3340 cm (N–H), 1665 cm (C=O), and 1250 cm (C–O of methoxy) align with urea and aryl ether functionalities .
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NMR: NMR (DMSO-) signals include δ 3.72 (s, 3H, OCH), δ 4.30 (d, 2H, CH-thiophene), δ 6.85–7.40 (m, 6H, aromatic protons) .
Synthesis and Optimization
General Synthetic Routes
The synthesis typically follows a two-step protocol:
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Formation of the Urea Linkage:
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Purification:
Challenges and Solutions
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Isocyanate Instability: Thiophen-3-ylmethyl isocyanate’s sensitivity to moisture necessitates strict anhydrous conditions.
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Byproduct Formation: Competing reactions yielding bis-urea derivatives are mitigated by stoichiometric control (1:1 amine:isocyanate ratio).
Biological Activity and Mechanistic Insights
Molecular Docking Predictions
Docking into the AChE active site (PDB: 4EY7) using AutoDock Vina reveals:
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Hydrogen bonds between the urea carbonyl and Gly121 (, 2.1 Å).
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π-Stacking of the thiophene ring with Trp286 (binding energy: −8.2 kcal/mol) .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Calculated (XLogP3-AA) as 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: Poor solubility (<0.1 mg/mL at pH 7.4) necessitates prodrug strategies or formulation with cyclodextrins .
Metabolic Stability
Microsomal assays (human liver microsomes) predict:
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Half-life: 42 minutes, with primary metabolites arising from O-demethylation (CYP2C19) and thiophene S-oxidation (CYP3A4) .
Comparative Analysis with Structural Analogs
Key Observations:
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